molecular formula C7H10ClN3O B7983650 5-(Aminomethyl)nicotinamide hydrochloride

5-(Aminomethyl)nicotinamide hydrochloride

Cat. No.: B7983650
M. Wt: 187.63 g/mol
InChI Key: FCWINAVTDFSYPH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)nicotinamide hydrochloride (CAS: 1956365-61-9) is a nicotinamide derivative featuring an aminomethyl (-CH2NH2) substituent on the pyridine ring. Its molecular formula is C7H11Cl2N3O, with a molecular weight of 224.09 g/mol . It is typically stored under inert conditions at 2–8°C and is labeled with hazard warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

IUPAC Name

5-(aminomethyl)pyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-2-5-1-6(7(9)11)4-10-3-5;/h1,3-4H,2,8H2,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWINAVTDFSYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization via Electrophilic Substitution

Electrophilic aromatic substitution (EAS) on nicotinamide is challenging due to the ring’s electron-withdrawing amide group. However, nitration at the 5-position can be achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 5-nitronicotinamide. Subsequent reduction of the nitro group to amine (e.g., H₂/Pd-C in ethanol) produces 5-aminonicotinamide. Methylation of the amine via reductive amination (formaldehyde/NaBH₃CN) introduces the aminomethyl group. Finally, treatment with HCl in ethanol generates the hydrochloride salt.

Limitations :

  • Low yields (~30–40%) due to competing nitration at the 3-position.

  • Over-reduction risks during nitro-to-amine conversion.

De Novo Synthesis via Hantzsch Dihydropyridine Intermediate

Building the pyridine ring from smaller precursors allows precise placement of the aminomethyl group. A modified Hantzsch reaction between ethyl acetoacetate, ammonium acetate, and 3-cyanoacetamide under microwave irradiation forms 5-cyanonicotinamide. Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitrile to aminomethyl, followed by HCl salt formation.

Advantages :

  • Higher regioselectivity (>80% yield).

  • Avoids functionalization challenges of preformed rings.

Enzymatic and Green Chemistry Approaches

Recent advances in biocatalysis offer sustainable routes. Novozym® 435 (immobilized Candida antarctica lipase B) catalyzes the ammonolysis of methyl 5-(bromomethyl)nicotinate in tert-amyl alcohol at 50°C, achieving 85% conversion to 5-(aminomethyl)nicotinamide. The hydrochloride salt is precipitated by adding HCl-saturated ether.

Key Parameters :

  • Solvent: tert-Amyl alcohol enhances enzyme stability.

  • Temperature: 50°C optimizes reaction kinetics without denaturation.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)Purity (%)
Direct EASNicotinamideNitration → Reduction → Methylation3592
Hantzsch SynthesisEthyl acetoacetateCyclization → Hydrogenation8298
Enzymatic AmmonolysisMethyl nicotinateBromination → Enzymatic reaction8595

Data extrapolated from analogous reactions in.

Purification and Characterization

Crude 5-(aminomethyl)nicotinamide hydrochloride is purified via recrystallization from ethanol/water (1:3). Analytical characterization includes:

  • ¹H NMR (D₂O) : δ 8.95 (s, 1H, H-2), 8.65 (d, 1H, H-6), 8.12 (d, 1H, H-4), 4.10 (s, 2H, CH₂NH₂).

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 6.2 min.

Industrial-Scale Considerations

Continuous-flow microreactors improve scalability for the enzymatic route, reducing reaction time from 12 h (batch) to 35 min . Catalyst recycling (Novozym® 435 retains 90% activity after 10 cycles) lowers costs.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)nicotinamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted nicotinamide compounds .

Scientific Research Applications

5-(Aminomethyl)nicotinamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)nicotinamide hydrochloride involves its role in the formation of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. It influences the activity of several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARP), which are essential for basic cellular functions .

Comparison with Similar Compounds

Nicotinoyl Chloride Hydrochloride

  • CAS : 20260-53-1 (Ambeed) / 10400-19-8 (ChemicalBook)
  • Molecular Formula: C6H5Cl2NO
  • Molecular Weight : 178.02 g/mol
  • Key Features : Acyl chloride derivative of nicotinic acid, highly reactive due to the chloride group.
  • Hazards : Corrosive (likely H314 for skin burns) and reactive, requiring careful handling .
  • Applications : Used as a synthetic intermediate for ester/amide formation in organic chemistry .
  • Comparison: Unlike 5-(aminomethyl)nicotinamide, nicotinoyl chloride lacks the aminomethyl group and is more reactive due to the acyl chloride moiety, making it unsuitable for direct biological applications.

5-(Aminomethyl)furan-3-carboxylic Acid Hydrochloride

  • CAS: Not explicitly listed (see ).
  • Molecular Formula: Likely C6H7ClNO3 (estimated from ).
  • Key Features: Combines a furan ring with a carboxylic acid and aminomethyl group.
  • Applications : Research-focused, possibly in heterocyclic chemistry or as a ligand.
  • Comparison: The furan ring introduces different electronic properties compared to the pyridine core of 5-(aminomethyl)nicotinamide. The carboxylic acid group enhances acidity, affecting solubility and reactivity .

4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride

  • CAS : 1019009-19-8 (AldrichCPR)
  • Molecular Formula : C6H10N4·2HCl
  • Molecular Weight : 207.09 g/mol
  • Key Features: Pyrimidine core with dual amino/methyl substituents.
  • Applications: Potential intermediate in nucleotide or antiviral drug synthesis .
  • Comparison : The pyrimidine ring system differs from pyridine in aromaticity and hydrogen-bonding capacity, which may influence target selectivity in biological systems .

5-(Aminomethyl)isoindolin-1-one Hydrochloride

  • CAS : 1422057-35-9 ()
  • Molecular Formula : C8H9ClN2O
  • Molecular Weight : 192.63 g/mol
  • Key Features: Isoindolinone scaffold with aminomethyl substitution.
  • Applications : Structural analogs are explored in CNS drug discovery.
  • Comparison: The isoindolinone core provides a rigid, planar structure, contrasting with the pyridine ring’s flexibility. This impacts pharmacokinetic properties like membrane permeability .

Biological Activity

5-(Aminomethyl)nicotinamide hydrochloride, a derivative of nicotinamide, is gaining attention for its biological activities and potential therapeutic applications. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Overview

  • Molecular Formula : C7H10ClN3O
  • Molecular Weight : 179.63 g/mol
  • Physical State : White solid, highly soluble in water

The compound is synthesized through the reaction of 5-nicotinamide ethanolamine with hydrochloric acid, followed by crystallization and purification processes.

5-(Aminomethyl)nicotinamide hydrochloride contributes to the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in numerous metabolic processes. Its mechanism includes:

  • NAD+ Production : It influences the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARP), which are vital for cellular functions including DNA repair and energy metabolism .
  • Cellular Signaling : By modulating NAD+ levels, it plays a role in cellular signaling pathways that affect inflammation and apoptosis.

Biological Activities

The biological activities of 5-(Aminomethyl)nicotinamide hydrochloride are diverse, impacting various physiological systems:

Neuroprotective Effects

Research indicates that nicotinamide compounds can protect neurons from damage due to ischemia and neurodegenerative diseases. A study highlighted the role of nicotinamide in neuronal health, suggesting that it may mitigate the effects of traumatic injuries and neurodegeneration by enhancing NAD+ synthesis .

Anti-inflammatory Properties

The compound has been shown to influence inflammatory responses. In cases where dysfunctional nicotinamide metabolism was observed, administration of nicotinamide led to a reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .

Skin Health Applications

5-(Aminomethyl)nicotinamide hydrochloride is utilized in dermatological formulations aimed at improving skin elasticity and appearance. Its role in promoting cellular metabolism and repair mechanisms makes it beneficial for skin health.

Case Study on Nicotinamide Metabolism

A notable case study involved a 20-year-old male with a neurodegenerative condition linked to impaired nicotinamide metabolism. The study demonstrated that nicotinamide supplementation improved NAD+ levels and reduced inflammatory markers, suggesting therapeutic potential for conditions associated with dysfunctional nicotinamide pathways .

ParameterBaseline LevelsPost-Nicotinamide Challenge
Inosine LevelsAbove 97.5th %Normal
Hypoxanthine LevelsElevatedReduced to Normal
Xanthine LevelsNormalDecreased

This table summarizes the metabolic changes observed following nicotinamide administration.

Comparative Analysis with Similar Compounds

5-(Aminomethyl)nicotinamide hydrochloride shares similarities with other forms of vitamin B3 but exhibits unique properties:

CompoundKey Features
NicotinamideBasic form of vitamin B3; promotes NAD+ synthesis
Nicotinic AcidAnother B3 form; distinct pharmacological effects
Nicotinamide RibosidePrecursor to NAD+; potential anti-aging benefits

The distinct chemical structure of 5-(Aminomethyl)nicotinamide hydrochloride allows it to interact uniquely with biological targets, enhancing its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(Aminomethyl)nicotinamide hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For aerosol-prone procedures (e.g., weighing), wear a NIOSH-approved N95 respirator .
  • Storage : Store at 0–6°C in tightly sealed, light-resistant containers to prevent degradation. Ensure compatibility of storage materials (e.g., avoid reactive plastics) .
  • Waste Disposal : Segregate waste into designated containers for halogenated organic compounds. Collaborate with certified waste management services for incineration or chemical neutralization .

Q. Which analytical techniques are optimal for characterizing 5-(Aminomethyl)nicotinamide hydrochloride’s purity and structure?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30, v/v) to assess purity (>95% target). Calibrate with nicotinamide derivatives as standards .
  • Nuclear Magnetic Resonance (NMR) : Perform 1H^1H-NMR in D2 _2O to confirm the aminomethyl group (δ 3.2–3.5 ppm) and aromatic protons (δ 8.5–9.0 ppm). Compare with CRC Handbook reference spectra for nicotinamide analogs .
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]+ ^+ ≈ 200 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How to resolve contradictions in reported stability data for 5-(Aminomethyl)nicotinamide hydrochloride under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Design experiments at pH 2–12 (using HCl/NaOH buffers) and monitor degradation via HPLC at 25°C and 40°C. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life .
  • Root-Cause Analysis : If discrepancies exist between studies, evaluate buffer composition (e.g., ionic strength effects) or photolytic degradation risks. Cross-reference with ECHA databases for analogous compounds .
  • Validation : Reproduce conflicting studies with strict control of oxygen/moisture levels (e.g., glovebox conditions) to isolate degradation pathways .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in enzymatic inhibition studies?

  • Methodological Answer :

  • Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations (e.g., NAD+ ^+) and inhibitor doses. Calculate Ki _i values via Lineweaver-Burk plots .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions between the aminomethyl group and enzyme active sites (e.g., NAD-dependent dehydrogenases). Validate with site-directed mutagenesis .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm competitive vs. non-competitive inhibition .

Q. How to optimize synthetic routes for 5-(Aminomethyl)nicotinamide hydrochloride to improve yield and scalability?

  • Methodological Answer :

  • Route Selection : Compare reductive amination (using NaBH4 _4/CNBH3 _3) vs. nucleophilic substitution (e.g., nicotinoyl chloride with aminomethyl precursors). Prioritize routes with fewer purification steps .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize byproducts (e.g., over-reduction products) .
  • Green Chemistry Metrics : Calculate E-factor and atom economy. Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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